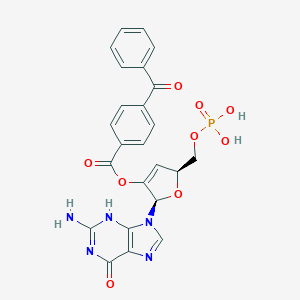

![molecular formula C17H15NO3 B154055 2H-吲哚-2-酮,4-[2-(苯甲酰氧基)乙基]-1,3-二氢- CAS No. 139122-18-2](/img/structure/B154055.png)

2H-吲哚-2-酮,4-[2-(苯甲酰氧基)乙基]-1,3-二氢-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

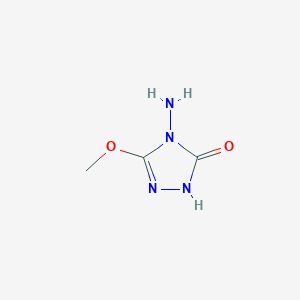

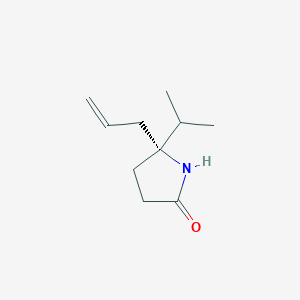

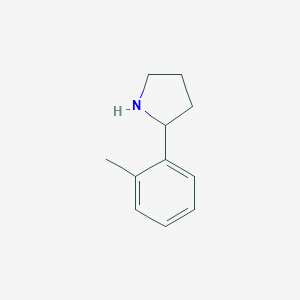

“2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro-” is a chemical compound . It is a derivative of 1,3-dihydro-2H-indolin-2-one . This compound is a key intermediate in the synthesis of various pharmaceuticals and has been the subject of numerous studies .

Synthesis Analysis

The synthesis of 1,3-dihydro-2H-indolin-2-one derivatives, including “2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro-”, involves the Knoevenagel condensation reaction . The benzoylated products were synthesized by the benzoylation of substituted phenols under low temperature .Molecular Structure Analysis

The molecular structure of “2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro-” is complex, with a molecular weight of 281.31 .Chemical Reactions Analysis

The chemical reactions involving “2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro-” are diverse. For instance, it can undergo a Knoevenagel condensation reaction to form α, β-unsaturated ketones .科学研究应用

Alkaloid Synthesis

Indole derivatives, including 2H-Indol-2-one, are prevalent moieties present in selected alkaloids . They play a significant role in cell biology and have attracted increasing attention in recent years for their application as biologically active compounds .

Antiviral Applications

Indole derivatives have shown potential as antiviral agents . For instance, indole-2-carboxylic acid derivatives have been developed as potent HIV-1 integrase strand transfer inhibitors .

Anti-inflammatory Applications

Indole derivatives have demonstrated anti-inflammatory properties, making them potential candidates for the development of new anti-inflammatory drugs .

Anticancer Applications

Indole derivatives have shown promise in the treatment of various types of cancer. For example, they have been used in the synthesis of compounds that inhibit the growth of cancer cells .

Antioxidant Applications

Indole derivatives also exhibit antioxidant properties, which can be beneficial in the treatment of diseases caused by oxidative stress .

Antimicrobial Applications

Indole derivatives have been found to possess antimicrobial properties, making them potential candidates for the development of new antimicrobial drugs .

Antitubercular Applications

Indole derivatives have shown potential as antitubercular agents, which could lead to the development of new treatments for tuberculosis .

Antidiabetic Applications

Indole derivatives have demonstrated antidiabetic properties, suggesting their potential use in the treatment of diabetes .

未来方向

作用机制

Target of Action

The compound 2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro-, also known as 2-(2-Oxoindolin-4-yl)ethyl benzoate, is an important intermediate in the synthesis of ropinirole . Ropinirole is a modern non-ergoline dopamine receptor agonist . Therefore, the primary target of this compound can be inferred to be the dopamine receptors .

Mode of Action

While the exact mode of action of this compound is not explicitly mentioned in the available literature, it can be inferred from its role in the synthesis of ropinirole. Ropinirole, as a dopamine receptor agonist, works by mimicking the action of dopamine , a neurotransmitter in the brain that the neurons need to send messages. It is likely that 2-(2-Oxoindolin-4-yl)ethyl benzoate shares a similar mechanism, given its role as an intermediate in the synthesis of ropinirole .

Biochemical Pathways

The compound is involved in the biochemical pathways related to the synthesis of ropinirole . Ropinirole’s action on dopamine receptors influences several downstream effects, primarily the mitigation of Parkinson’s disease symptoms

Pharmacokinetics

As an intermediate in the synthesis of ropinirole, its absorption, distribution, metabolism, and excretion (adme) properties would be critical in determining the bioavailability of the final product, ropinirole .

Result of Action

Given its role in the synthesis of ropinirole, it can be inferred that its action would contribute to the therapeutic effects of ropinirole, which include alleviating the symptoms of parkinson’s disease and treating restless legs syndrome .

属性

IUPAC Name |

2-(2-oxo-1,3-dihydroindol-4-yl)ethyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c19-16-11-14-12(7-4-8-15(14)18-16)9-10-21-17(20)13-5-2-1-3-6-13/h1-8H,9-11H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUSUFCWBNNFCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2NC1=O)CCOC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433504 |

Source

|

| Record name | 2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro- | |

CAS RN |

139122-18-2 |

Source

|

| Record name | 2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

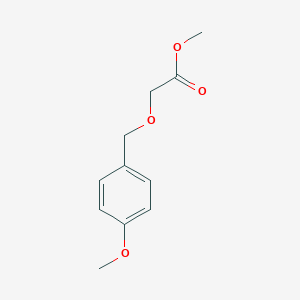

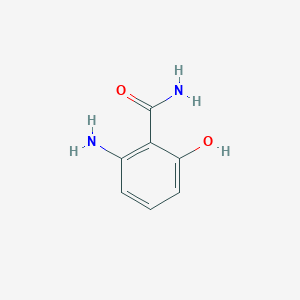

![N-[(2z)-1,3-Oxazolidin-2-Ylidene]sulfuric Diamide](/img/structure/B153984.png)